molecular formula C16H14BrClN2O3 B14783249 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B14783249
M. Wt: 397.6 g/mol
InChI Key: NOJRGMTVXNEPDF-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridin-1-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-2,1,3-benzothiadiazole: Another compound with bromine and nitrogen atoms.

    2,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group.

    2,4-Dimethoxybenzoic acid: Contains the dimethoxybenzyl group and carboxylic acid functionality.

Uniqueness

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

7-bromo-4-chloro-2-[(2,4-dimethoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C16H14BrClN2O3/c1-22-10-4-3-9(13(5-10)23-2)7-20-8-11-14(16(20)21)12(17)6-19-15(11)18/h3-6H,7-8H2,1-2H3

InChI Key

NOJRGMTVXNEPDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC3=C(C2=O)C(=CN=C3Cl)Br)OC

Origin of Product

United States

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